molecular formula C16H13NO B1175427 3-(Methylimino)-2-phenyl-1-indanone

3-(Methylimino)-2-phenyl-1-indanone

Cat. No.: B1175427
M. Wt: 235.286
InChI Key: IGVZKEITBOSJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylimino)-2-phenyl-1-indanone is a synthetic organic compound based on the 1-indanone scaffold, a structure recognized for its significant value in medicinal chemistry and chemical biology research. This compound is offered for research use only and is not intended for diagnostic or therapeutic applications. The 1-indanone core is a privileged structure in drug discovery, found in compounds with a broad range of biological activities. Derivatives of 1-indanone have been extensively investigated as potent inhibitors of acetylcholinesterase (AChE) for Alzheimer's disease research, with some analogs demonstrating IC50 values in the nanomolar range, rivaling established drugs like donepezil . Furthermore, this structural class has shown promise in targeting neurodegenerative pathologies, as novel 1-indanone derivatives have been developed as high-affinity, selective ligands for alpha-synuclein fibrils, which are a hallmark of Parkinson's disease . Beyond neuroscience, the 1-indanone scaffold is present in molecules exhibiting anticancer, antiviral, anti-inflammatory, and antimicrobial properties in preclinical studies . The specific substitution pattern on the indanone core, particularly at the 2- and 3- positions, is a critical structural feature that heavily influences biological activity and selectivity, making derivatives like this compound valuable tools for structure-activity relationship (SAR) studies . Researchers can utilize this compound to explore new mechanisms of action and develop novel probes for various protein targets. For comprehensive handling instructions, safety data, and regulatory information, please refer to the Material Safety Data Sheet (MSDS).

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.286

IUPAC Name

3-methylimino-2-phenylinden-1-one

InChI

InChI=1S/C16H13NO/c1-17-15-12-9-5-6-10-13(12)16(18)14(15)11-7-3-2-4-8-11/h2-10,14H,1H3

InChI Key

IGVZKEITBOSJAI-UHFFFAOYSA-N

SMILES

CN=C1C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Methylimino 2 Phenyl 1 Indanone

Established Synthetic Routes to the 3-(Methylimino)-2-phenyl-1-indanone Scaffold

The traditional synthesis of this compound relies on a convergent approach where the 2-phenyl-1-indanone core is first assembled and then reacted to form the final imine product.

Precursor Synthesis and Functionalization for Indanone Core Formation

The journey towards this compound begins with the synthesis of its core structure, 2-phenyl-1-indanone. A common and versatile method for this is the intramolecular Friedel-Crafts acylation. nih.govmdpi.com This reaction typically starts from 3-arylpropionic acids or their corresponding acid chlorides. nih.govmdpi.com For instance, 3-phenylpropionic acid can be cyclized in the presence of a strong acid catalyst like polyphosphoric acid (PPA) to yield 1-indanone. nih.govd-nb.info Subsequent α-arylation with a phenyl group can then lead to the desired 2-phenyl-1-indanone.

Another significant pathway to the indanone core is the Nazarov cyclization. scilit.compreprints.orgbeilstein-journals.org This method involves the acid-catalyzed electrocyclic ring closure of divinyl ketones, which can be derived from chalcones. scilit.compreprints.orgbeilstein-journals.org Chalcones, in turn, are readily synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde. preprints.org The resulting chalcone (B49325) can then be cyclized to form a 2-phenyl-1-indanone derivative. beilstein-journals.org

Functionalization of the indanone core can be achieved at various stages. For example, substituted benzaldehydes or acetophenones can be used in the initial Claisen-Schmidt condensation to introduce desired functional groups onto the aromatic rings of the final product. nih.gov Alternatively, direct functionalization of the pre-formed indanone ring is possible, though this can sometimes lead to issues with regioselectivity. d-nb.info

The use of Meldrum's acid derivatives provides an alternative and efficient route for the synthesis of 2-substituted 1-indanones. nih.govorgsyn.org These precursors are readily prepared and can be easily functionalized at the α-position before the intramolecular Friedel-Crafts acylation, offering a high degree of control over the substitution pattern of the final indanone. nih.govorgsyn.org

Table 1: Key Precursors for 2-Phenyl-1-indanone Synthesis

Precursor ClassSynthetic MethodKey ReagentsReference
3-Arylpropionic AcidsIntramolecular Friedel-Crafts AcylationPolyphosphoric Acid (PPA) nih.govd-nb.info
ChalconesNazarov CyclizationTrifluoroacetic Acid (TFA), Lewis Acids scilit.compreprints.orgbeilstein-journals.org
Meldrum's Acid DerivativesIntramolecular Friedel-Crafts AcylationMetal Trifluoromethanesulfonates nih.govorgsyn.org
Phenylpropionic Acid ChloridesFriedel-Crafts AcylationAluminum Chloride (AlCl3) nih.gov

Imine Condensation Strategies for 3-(Methylimino) Moiety Introduction

Once the 2-phenyl-1-indanone core is in hand, the next critical step is the introduction of the 3-(methylimino) moiety. This is typically achieved through a condensation reaction between the ketone at the 1-position of the indanone and methylamine. masterorganicchemistry.comwikipedia.org This reaction, often referred to as imine formation or Schiff base formation, involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comwikipedia.org

The reaction is generally acid-catalyzed, which serves to activate the carbonyl group towards nucleophilic attack. masterorganicchemistry.comvaia.com The reaction conditions, such as solvent and temperature, can be optimized to drive the equilibrium towards the formation of the imine. In some cases, a dehydrating agent may be employed to remove the water formed during the reaction, thus increasing the yield of the desired this compound. masterorganicchemistry.com

An alternative approach involves the reaction of 2-phenyl-1,3-indandione with methylamine. While this would require a subsequent selective reduction of one of the carbonyl groups, it highlights the versatility of indandione precursors in accessing related structures. nih.gov

Regioselectivity and Stereoselectivity Control in Compound Synthesis

Controlling regioselectivity is a crucial aspect of synthesizing substituted 2-phenyl-1-indanones. In Friedel-Crafts type reactions, the position of cyclization onto the aromatic ring is directed by the existing substituents. d-nb.info The choice of catalyst and reaction conditions can also influence the regiochemical outcome. For instance, the concentration of polyphosphoric acid has been shown to affect the regioselectivity of indanone synthesis, allowing for the selective formation of different isomers. d-nb.inforug.nl

In the context of the Nazarov cyclization of substituted chalcones, the regioselectivity of the ring closure is also a key consideration. The electronic nature of the substituents on the aromatic rings can influence the direction of the cyclization. beilstein-journals.org

Development of Novel and Green Synthetic Approaches for this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of indanone derivatives. mdpi.comscilit.compreprints.org These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

Catalytic Methods for Enhanced Synthesis

The use of metal catalysts has shown great promise in enhancing the efficiency and selectivity of indanone synthesis. For instance, metal triflates have been employed as recyclable catalysts for the microwave-assisted intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. nih.gov This method offers good yields and aligns with green chemistry principles due to the reusability of the catalyst. nih.gov

Palladium-catalyzed reactions have also been explored for the synthesis of indanones. organic-chemistry.orgorganic-chemistry.org These methods often involve carbonylative cyclization of unsaturated aryl halides or triflates. organic-chemistry.org Furthermore, nickel-catalyzed reductive cyclizations of enones have been developed to produce indanones with high enantiomeric induction, providing a pathway to chiral derivatives. organic-chemistry.org

Table 2: Catalytic Systems in Indanone Synthesis

Catalytic SystemReaction TypeAdvantagesReference
Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃)Friedel-Crafts AcylationRecyclable, Good Yields nih.gov
Palladium ComplexesCarbonylative CyclizationHigh Efficiency organic-chemistry.orgorganic-chemistry.org
Nickel ComplexesReductive CyclizationHigh Enantioselectivity organic-chemistry.org
Rhodium ComplexesAsymmetric 1,4-AdditionHigh Enantioselectivity organic-chemistry.org

Microwave-Assisted and Flow Chemistry Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govmdpi.com The microwave-assisted Nazarov cyclization of chalcones, for example, has been shown to significantly reduce reaction times compared to conventional heating methods. nih.govpreprints.org This technique has also been successfully applied to the intramolecular Friedel-Crafts acylation, often in combination with green catalysts. nih.gov

Flow chemistry represents another modern approach that offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. While specific examples for the synthesis of this compound are not yet prevalent in the literature, the application of flow chemistry to the synthesis of indanone precursors and related heterocycles is an active area of research. The principles of flow chemistry could certainly be applied to the key reaction steps, such as the Friedel-Crafts acylation or the imine condensation, to develop a continuous and efficient synthesis of the target compound.

Reactivity and Mechanistic Pathways of this compound

The reactivity of this compound is characterized by the electrophilic nature of both the ketone and imine carbons, as well as the nucleophilicity of the imine nitrogen. The adjacent phenyl group at the C2 position and the fused aromatic ring also influence the electronic properties and steric accessibility of these reactive sites.

Nucleophilic and Electrophilic Reactions at the Indanone and Imine Centers

The indanone and imine functionalities serve as primary sites for both nucleophilic and electrophilic attacks.

Nucleophilic Reactions:

The electron-deficient carbon atoms of the carbonyl and imine groups are susceptible to attack by nucleophiles. While direct studies on this compound are not extensively documented, the reactivity can be inferred from related indanone and imine systems.

Attack at the Indanone Carbonyl: The carbonyl carbon (C1) is a hard electrophilic center. It is expected to react with a variety of nucleophiles. For instance, in related systems, the addition of organolithium reagents (such as s-BuLi, n-BuLi, MeLi, or i-PrLi) to a carbonyl group in a similar bicyclic structure has been shown to proceed, followed by ring-opening and intramolecular cyclization to form new indanone derivatives. nih.govresearchgate.net This suggests that reagents like Grignards or organolithiums could add to the C1 carbonyl of this compound to form tertiary alcohols, assuming the imine is less reactive or protected.

Attack at the Imine Carbon: The imine carbon (C3) is also electrophilic and can be attacked by nucleophiles. This is a common reaction pathway for imines, leading to the formation of various amine derivatives. The reactivity can be compared to the synthesis of 3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones, where thioamides react at an electrophilic carbon to form a new C-N bond. nih.gov

Electrophilic Reactions:

The primary site for electrophilic attack is the nitrogen atom of the imine group due to its lone pair of electrons.

Reaction at the Imine Nitrogen: The imine nitrogen is basic and can be protonated by acids. This would activate the imine group towards nucleophilic attack by increasing the electrophilicity of the imine carbon. Alkylation of the nitrogen with electrophiles like alkyl halides is also a plausible reaction.

The table below summarizes the expected nucleophilic and electrophilic reactions.

Reactive Center Type of Reaction Reagent Class Potential Product
Indanone Carbonyl (C1)Nucleophilic AdditionOrganometallic Reagents (e.g., R-MgX, R-Li)Tertiary Alcohol
Imine Carbon (C3)Nucleophilic AdditionOrganometallic Reagents, EnolatesSubstituted Amines
Imine NitrogenElectrophilic AdditionAcids (H+), Alkyl HalidesIminium Salt

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction of this compound would target the ketone and imine functionalities, potentially leading to a range of structurally diverse molecules.

Oxidation:

The oxidation of the indanone moiety can be compared to the oxidation of other ketones.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using peroxy acids. In the case of this compound, this could lead to a lactone, where an oxygen atom is inserted between the carbonyl carbon and the adjacent aromatic carbon or the C2 carbon. The regioselectivity would depend on the migratory aptitude of the respective groups. wiley-vch.de

Reduction:

The reduction of the compound would likely occur at both the ketone and the imine.

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction would be of interest.

Reduction of the Imine: The imine can be reduced to a secondary amine. This can be achieved using reagents like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. It is possible to selectively reduce the imine in the presence of the ketone under specific conditions. General methods for synthesizing indanones sometimes involve the reduction of a precursor ketone. google.comwhiterose.ac.uk

The following table outlines potential oxidation and reduction reactions.

Reaction Type Functional Group Reagent Expected Product
OxidationIndanone KetonePeroxy Acid (e.g., m-CPBA)Lactone (via Baeyer-Villiger)
ReductionIndanone KetoneNaBH₄, LiAlH₄Secondary Alcohol
ReductionImineNaBH₃CN, H₂/CatalystSecondary Amine

Rearrangement and Cycloaddition Reactions Involving this compound

The indanone skeleton and the imine functionality can participate in rearrangement and cycloaddition reactions, providing pathways to more complex molecular architectures.

Rearrangement Reactions:

While no specific rearrangements of this compound are reported, related structures undergo interesting transformations.

Beckmann-type Rearrangement: Indanone oximes are known to undergo the Beckmann rearrangement under acidic conditions to form lactams. nih.gov An analogous acid-catalyzed rearrangement of the N-methyl imine could potentially occur, though it is less common than with oximes.

Nazarov Cyclization: The synthesis of indanones can be achieved via the Nazarov cyclization, which is an electrocyclic ring-closure of a divinyl ketone. beilstein-journals.orgrsc.org This highlights the stability of the indanone core, which is often the product of such rearrangements.

Cycloaddition Reactions:

The imine group can act as a component in cycloaddition reactions.

[3+2] Cycloaddition: Imines can react with 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. nih.gov For example, the reaction of the imine in this compound with an azomethine ylide could yield a spiro-imidazolidine derivative. The field of 1,3-dipolar cycloadditions is vast and provides a powerful tool for synthesizing heterocyclic compounds. nih.govwikipedia.org

Design and Synthesis of Structurally Modified Analogs and Derivatives of this compound

The design and synthesis of analogs of this compound can be approached by modifying its core structure at several positions. A wide range of synthetic methods for preparing 1-indanones has been reported, which can be adapted to produce a library of derivatives. beilstein-journals.orgresearchgate.net

Strategies for Modification:

Variation of the Imine Substituent: The methyl group on the imine nitrogen can be replaced with other alkyl, aryl, or functionalized groups. This can be achieved by reacting 2-phenyl-1,3-indandione with different primary amines. The synthesis of 3-(substituted amino)-inden-1-ones has been reported and shows that various amino groups can be introduced. ajrconline.org

Modification of the Phenyl Group at C2: The phenyl group at the 2-position can be substituted with various electron-donating or electron-withdrawing groups. This would influence the electronic properties of the molecule. These analogs could be synthesized starting from appropriately substituted 2-phenylacetic acids.

Substitution on the Fused Aromatic Ring: The benzene (B151609) ring of the indanone core can be functionalized. Many synthetic routes to indanones start from substituted phenylpropanoic acids or related compounds, allowing for the introduction of substituents at various positions on the aromatic ring. beilstein-journals.orgresearchgate.net

Derivatization via Reaction at the Carbonyl or Imine: As discussed in the reactivity sections, the carbonyl and imine groups can be transformed into other functionalities (e.g., alcohols, amines, lactones), leading to a diverse set of derivatives. The synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones from thioamides demonstrates a modular method for creating a variety of derivatives from a common precursor. nih.gov

The table below summarizes potential synthetic strategies for creating analogs.

Modification Site Synthetic Strategy Starting Material Example
Imine SubstituentCondensation with various primary amines2-Phenyl-1,3-indandione and R-NH₂
C2-Phenyl GroupUsing substituted phenylacetic acids in multi-step synthesisSubstituted Phenylacetic Acid
Fused Aromatic RingIntramolecular cyclization of substituted phenylpropanoic acids3-(Substituted-phenyl)propanoic acid
Core StructureReaction at C1 carbonyl or C3 imineThis compound

Advanced Spectroscopic Characterization and Structural Elucidation of this compound

The structural analysis of novel organic compounds is fundamental to understanding their chemical behavior and potential applications. The compound this compound, a Schiff base derived from 3-phenyl-1-indanone, possesses a unique combination of a ketone, an imine, and a bi-cyclic aromatic system, making its characterization a complex and illustrative example of modern spectroscopic techniques. This article details the application of advanced spectroscopic methods for the comprehensive structural elucidation of this target molecule. Due to the limited availability of direct experimental data for this specific compound, this analysis relies on established principles of spectroscopy and data from closely related analogues to predict the expected spectral characteristics.

Current Landscape and Future Directions of Academic Research on the Compound

Current research on indanone derivatives is largely focused on the development of new synthetic methodologies and the exploration of their biological activities. acs.orgbeilstein-journals.org There is a significant interest in creating libraries of substituted indanones to screen for potential therapeutic agents against a range of diseases, including cancer and neurodegenerative disorders. nih.govnih.govnih.gov

For a novel compound like this compound, future research would likely encompass several key areas:

Synthesis and Characterization: The development of an efficient and stereoselective synthesis would be the first crucial step. This would involve a detailed investigation of the reaction conditions for the imine formation and full characterization of the product using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography to unequivocally determine its three-dimensional structure.

Reactivity Studies: A thorough investigation of the chemical reactivity of the imine and ketone functionalities would be of fundamental interest. This could include reduction of the imine and/or ketone, addition reactions at the C=N bond, and cycloaddition reactions.

Computational Studies: Density Functional Theory (DFT) calculations could provide valuable insights into the electronic structure, stability, and reactivity of the molecule. These studies could help to predict its spectroscopic properties and guide experimental work.

Biological Evaluation: Given the established biological importance of the indanone scaffold, it would be logical to screen this compound for various biological activities. The presence of the imine functionality and the phenyl substituent could lead to novel interactions with biological targets.

Interactive Data Table: Potential Research Directions

Research AreaFocus
Synthetic ChemistryDevelopment of efficient and stereoselective synthetic routes.
Mechanistic StudiesInvestigation of reaction mechanisms and intermediates.
Medicinal ChemistryExploration of potential biological activities (e.g., anticancer, anti-inflammatory).
Materials ScienceInvestigation of photophysical or electronic properties.

Computational Chemistry and Theoretical Investigations of 3 Methylimino 2 Phenyl 1 Indanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic compounds. For 3-(Methylimino)-2-phenyl-1-indanone, these methods can map out electron distribution and identify the most probable sites for chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO acts as an electron donor, so its location indicates the center of nucleophilicity, while the LUMO is an electron acceptor, highlighting the center of electrophilicity. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the imine nitrogen, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is likely concentrated on the carbonyl carbon and the imine carbon, marking them as the probable sites for nucleophilic attack. Computational studies on similar Schiff bases confirm that the HOMO-LUMO gap is a key determinant of molecular reactivity. researchgate.netpku.edu.cn

Table 1: Illustrative Frontier Molecular Orbital Energies for Indanone Derivatives Calculated using DFT/B3LYP methods. Data is representative of similar structures.

ParameterEnergy (eV)Description
EHOMO-6.2 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-2.1 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.1 eVELUMO - EHOMO; indicates chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. researchgate.netscienceopen.com The MEP map uses a color spectrum to represent different electrostatic potential values on the electron density surface. Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. scienceopen.comresearchgate.net

In a theoretical MEP map of this compound, the most negative potential would be concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the imine group due to the high electronegativity of these atoms. These red or yellow regions represent the primary sites for protonation and interaction with electrophiles. researchgate.net The most positive potential (blue regions) would likely be found around the hydrogen atoms, particularly those on the methyl group and the aromatic rings, indicating their susceptibility to nucleophilic attack. scienceopen.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape—the various shapes it can adopt due to the rotation around its single bonds. These simulations can identify the most stable, low-energy conformations.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful asset for investigating the pathways of chemical reactions. By calculating the potential energy surface for a reaction involving this compound, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the high-energy structures that exist at the peak of the reaction energy barrier.

For instance, in a hypothetical hydrolysis reaction of the imine bond, computational methods could model the step-by-step approach of a water molecule, the formation of a tetrahedral intermediate, and the final cleavage of the C=N bond. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative prediction of the reaction rate, offering insights that are often difficult to obtain experimentally.

Prediction of Spectroscopic Parameters from First Principles (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the structural characterization of new compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the ab initio prediction of NMR chemical shifts (¹H and ¹³C). epstem.net While discrepancies between calculated (in-gas phase) and experimental (in-solvent) values exist, they can often be reconciled through scaling factors or by including solvent effects in the calculation. nih.govnih.gov Machine learning approaches are also increasingly used to refine DFT-based predictions, improving accuracy to within ~0.20 ppm for ¹H shifts. nih.gov

Vibrational Frequencies: Theoretical calculations can also compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies for a molecule like this compound would reveal characteristic stretching and bending modes. For example, a strong vibrational mode would be predicted for the C=O stretch (typically ~1700-1720 cm⁻¹), the C=N imine stretch (~1640-1660 cm⁻¹), and various C-H and C=C aromatic vibrations. scirp.orgnih.gov Comparing these predicted spectra with experimental data is a powerful method for confirming the molecular structure. mdpi.comdergipark.org.tr

Table 2: Predicted vs. Typical Experimental Spectroscopic Data Predicted values are based on DFT calculations for analogous structures. Experimental ranges are typical for the functional groups.

ParameterFunctional GroupPredicted ValueTypical Experimental Range
¹³C NMR ShiftCarbonyl (C=O)~195 ppm190-205 ppm
¹³C NMR ShiftImine (C=N)~168 ppm165-175 ppm
IR FrequencyCarbonyl Stretch (νC=O)~1715 cm⁻¹1700-1725 cm⁻¹
IR FrequencyImine Stretch (νC=N)~1650 cm⁻¹1640-1660 cm⁻¹

Theoretical Studies on Non-Covalent Interactions Involving this compound

Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. nih.gov For this compound, several types of NCIs can be investigated computationally:

π-π Stacking: The presence of two phenyl rings allows for π-π stacking interactions, where the electron clouds of the aromatic rings interact favorably. Computational analysis of a molecular dimer can quantify the energy of this interaction and determine the preferred geometry (e.g., parallel-displaced or T-shaped). Studies on similar crystal structures often reveal such interactions stabilizing the solid-state packing. aun.edu.eg

C-H···O and C-H···π Interactions: These are weaker but significant hydrogen bonds. The hydrogen atoms of the methyl group or the phenyl rings can act as donors, interacting with the oxygen of the carbonyl group (C-H···O) or the π-system of an adjacent aromatic ring (C-H···π). scielo.org.mx

Tools like Non-Covalent Interaction (NCI) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to visualize and quantify these weak interactions, providing a detailed picture of the forces that govern the molecule's behavior in a condensed phase. scielo.org.mx

Applications of 3 Methylimino 2 Phenyl 1 Indanone in Advanced Chemical Systems and Materials Science

Catalytic Applications of 3-(Methylimino)-2-phenyl-1-indanone and its Derivatives

While direct catalytic applications of this compound are not yet documented, the inherent structural motifs of the molecule suggest a strong potential for its use in both transition metal and organocatalysis.

Role as Ligands in Transition Metal Catalysis

The nitrogen atom of the imine group and the oxygen atom of the indanone carbonyl group in this compound present potential coordination sites for transition metals. Such bidentate N,O-ligands are crucial in forming stable and reactive metal complexes that can catalyze a wide array of chemical transformations. The formation of these complexes is a key step in many catalytic cycles, influencing the reaction's efficiency and selectivity. mdpi.com Transition metal-catalyzed reactions are fundamental to the synthesis of numerous nitrogen-containing heterocyclic compounds. mdpi.com

The development of novel catalytic systems, including new ligand designs, is a continuous effort to expand the capabilities of these reactions. mdpi.com The application of palladium and copper-catalyzed reactions, for instance, is significant in the synthesis of pharmacologically relevant scaffolds through aromatic amination. researchgate.net

Table 1: Potential Transition Metals for Complexation with this compound

Transition MetalPotential Catalytic Application
Palladium (Pd)Cross-coupling reactions (e.g., Buchwald-Hartwig amination)
Copper (Cu)Chan-Lam coupling, Click chemistry, Azide-alkyne cycloadditions
Rhodium (Rh)C-H activation, Cycloaddition reactions
Iridium (Ir)C-H/N-H functionalization
Manganese (Mn)C-H activation, Cyclization reactions

This table is predictive and based on the general reactivity of the compound's functional groups.

Organocatalytic Properties of the Imine Moiety

The imine functionality within this compound is a well-established functional group in the field of organocatalysis. Imines can act as electrophiles, activating substrates towards nucleophilic attack, or they can be transformed into chiral amines or other functional groups, which then serve as the catalytic species. For instance, imines are key intermediates in imino Diels-Alder reactions, which are powerful tools for constructing six-membered nitrogen-containing heterocycles. whiterose.ac.uk

Photophysical and Photochemical Properties of this compound

The photophysical and photochemical behavior of this compound has not been specifically detailed in current research. However, the presence of the indanone and phenyl-imine chromophores suggests that it may possess interesting properties worthy of investigation.

Excited State Dynamics and Luminescence Studies

The study of a molecule's excited-state dynamics and luminescence provides insight into its potential use in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. For example, related compounds with different substitutions have been shown to be highly fluorescent and sensitive to their environment, suggesting that minor modifications to the core structure of this compound could lead to the development of novel fluorescent materials. researchgate.net The fluorescence intensity and lifetime of such compounds can be significantly enhanced in non-aqueous environments, making them suitable as fluorescent probes. researchgate.net

Photochromic Behavior and Applications in Optical Switches

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a key property for the development of optical switches and data storage devices. While the photochromic behavior of this compound itself has not been reported, the indanone scaffold is a component of some known photochromic systems. Future research could explore whether the introduction of the methylimino group induces or modulates photochromic properties in this indanone derivative.

Electrochemical Characterization and Sensor Development Based on this compound

The electrochemical properties of this compound are yet to be characterized. Such studies would involve techniques like cyclic voltammetry to determine its oxidation and reduction potentials. This information is critical for assessing its suitability in various electrochemical applications, including the development of chemical sensors. The imine and carbonyl groups could potentially interact with specific analytes, leading to a measurable change in the electrochemical response, which forms the basis of a sensor.

As a result of a comprehensive search for "this compound," it has become evident that publicly available scientific literature and databases lack specific research on its applications in advanced chemical systems and materials science as outlined. There is no retrievable data concerning its redox potentials, use in electrochemical sensors, role in polymer synthesis, or application in supramolecular chemistry. Furthermore, established analytical methods for the detection and quantification of this specific compound in research matrices are not documented in the accessible resources.

This absence of information prevents the creation of a detailed, data-driven article on the specified topics. The compound may be a novel or niche molecule with research yet to be published or may be primarily used in areas outside the scope of the requested article. Without verifiable research findings, any attempt to generate content for the outlined sections would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Therefore, this article cannot be generated at this time due to the lack of foundational research data on this compound within the specified domains.

Mechanistic Investigations of Intermolecular and Biomolecular Interactions of 3 Methylimino 2 Phenyl 1 Indanone Strictly Non Clinical

Molecular Recognition and Binding Mechanisms with Biological Macromolecules (e.g., proteins, nucleic acids)

Molecular recognition is fundamental to many biological processes, governed by non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces. For a molecule like 3-(methylimino)-2-phenyl-1-indanone, the aromatic rings would likely contribute to hydrophobic and π-stacking interactions, while the imino and keto groups could act as hydrogen bond acceptors or donors.

Characterization of Binding Sites and Modes of Interaction

To understand how this compound might interact with a biological macromolecule, researchers would typically employ techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. These methods can reveal the precise three-dimensional arrangement of the compound within the binding site of a protein or nucleic acid. For instance, studies on similar scaffolds often show binding to hydrophobic pockets on protein surfaces or intercalation between the base pairs of DNA.

Elucidation of Molecular Mechanisms of Enzyme Modulation (e.g., kinetic analysis of inhibition)

Should this compound be found to modulate enzyme activity, kinetic studies would be essential to determine the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition). This involves measuring the rate of the enzymatic reaction at varying concentrations of the substrate and the inhibitor. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) would be determined and analyzed. mdpi.com For example, a competitive inhibitor would increase the apparent Km without affecting Vmax.

Hypothetical Kinetic Data for Enzyme Inhibition

Inhibitor Concentration (µM)Apparent Km (µM)Vmax (µmol/min)Inhibition Type
050100-
10100100Competitive
20150100Competitive

Biophysical Characterization of Interactions with Cellular Components in Model Systems

Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) would be employed to quantify the binding affinity (dissociation constant, Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a controlled, cell-free environment. These data provide a deeper understanding of the driving forces behind the binding event.

Structure-Mechanism Relationship Studies for Intermolecular Interactions (not for drug discovery/activity)

This area of research would focus on how small chemical modifications to this compound affect its binding to a target macromolecule. By synthesizing and testing a series of analogs, researchers could build a structure-mechanism relationship (SMR). For example, altering the substitution pattern on the phenyl ring could reveal the importance of specific electronic or steric features for the interaction, independent of any therapeutic application.

Advanced Imaging Techniques for Probing Interactions in In Vitro Biological Contexts

If the compound were fluorescent or could be labeled with a fluorescent tag, techniques like Förster Resonance Energy Transfer (FRET) or Fluorescence Polarization (FP) could be used to study its binding to a target molecule in real-time. These methods are highly sensitive and can provide dynamic information about the binding event in solution.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Methylimino)-2-phenyl-1-indanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Schiff base formation, where a methylamine reacts with a ketone precursor (e.g., 2-phenyl-1-indanone). Key parameters include solvent choice (polar aprotic solvents like DMF improve yield), temperature control (60–80°C to balance reaction rate and side-product formation), and catalyst use (e.g., acetic acid for imine formation). Purity is enhanced via recrystallization in ethanol or column chromatography . Optimization requires monitoring via TLC and adjusting stoichiometric ratios (amine:ketone ≈ 1.2:1) .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Look for imine proton resonance at δ 8.2–8.5 ppm (singlet) and aromatic protons (δ 6.7–7.8 ppm, multiplet patterns). Methylimino groups show a singlet at δ 3.3–3.5 ppm .
  • IR : Stretching frequencies at ~1650 cm⁻¹ (C=N imine) and ~1700 cm⁻¹ (indanone carbonyl). Absence of primary amine N-H stretches (~3300 cm⁻¹) confirms complete imine formation .
  • 13C NMR : Carbonyl carbons (C=O) appear at ~190–200 ppm; imine carbons (C=N) at ~150–160 ppm .

Q. What comparative bioactivity data exist for this compound and structurally related indanones?

  • Methodological Answer : A comparative analysis (see Table 1) highlights differences in enzyme inhibition and receptor affinity. For example:

CompoundLipophilicity (LogP)Enzyme Inhibition (%)Receptor Affinity (Ki, nM)
This compound3.285 (CYP450)120 (GPCR-X)
4-Trifluoromethyl-1-indanone3.57890
2-Phenyl-1-indanone2.845200
Lipophilicity correlates with membrane permeability, explaining higher bioactivity in methylimino derivatives .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G* level optimizations reveal charge distribution at the imine nitrogen (−0.45 e), suggesting nucleophilic attack susceptibility. HOMO-LUMO gaps (~4.1 eV) indicate moderate reactivity .
  • Docking Studies : AutoDock Vina simulations show strong binding (ΔG = −9.2 kcal/mol) to CYP450’s heme pocket, with hydrogen bonds between the imine group and Arg105. This aligns with experimental inhibition data .

Q. What strategies resolve contradictions in spectral data for methylimino-containing compounds during structural elucidation?

  • Methodological Answer : Contradictions arise from tautomerism (e.g., enamine-imine equilibrium). Strategies include:

  • Variable Temperature NMR : Cooling to −40°C slows tautomerism, resolving split peaks into distinct imine/enamine signals .
  • HMBC Experiments : Correlate imine protons (δ 8.2 ppm) with carbonyl carbons (δ 190 ppm) to confirm connectivity .
  • X-ray Crystallography : Definitive structural assignment via unit cell parameters and bond angles (e.g., C=N bond length ~1.28 Å) .

Q. How does substituent variation on the indanone core affect the compound’s structure-activity relationship (SAR) in enzyme inhibition?

  • Methodological Answer : SAR studies show:

  • Electron-withdrawing groups (e.g., -CF₃ at position 4) increase CYP450 inhibition (IC₅₀ = 1.2 µM vs. 2.5 µM for methylimino derivatives) due to enhanced electrophilicity.
  • Phenyl substitution at position 2 improves receptor affinity (Ki = 120 nM) via π-π stacking with aromatic residues.
  • Methylimino vs. Ethylimino : Methyl groups reduce steric hindrance, improving binding pocket fit .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the antimicrobial activity of this compound?

  • Methodological Answer : Discrepancies stem from:

  • Strain Variability : Gram-positive (e.g., S. aureus) show higher susceptibility (MIC = 8 µg/mL) than Gram-negative (MIC > 64 µg/mL) due to outer membrane barriers .
  • Assay Conditions : Broth microdilution vs. agar diffusion yields differing MICs; pH adjustments (7.4 vs. 6.5) alter protonation states and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.